ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a polycyclic compound featuring a naphtho[1,2-b]furan core substituted with a 3,4-dihydroisoquinoline moiety via a methylene bridge. Key structural attributes include:
- Naphthofuran backbone: Provides aromaticity and planar rigidity, facilitating π-π interactions in biological targets.
- Ethyl carboxylate ester: Modulates lipophilicity and metabolic stability.
- 3,4-Dihydroisoquinoline: A partially saturated heterocycle contributing to conformational rigidity and basicity.
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)22-16(2)31-25-20-11-7-6-10-19(20)24(28)21(23(22)25)15-27-13-12-17-8-4-5-9-18(17)14-27/h4-11,28H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADGNCVQLABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC5=CC=CC=C5C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step synthesis. The synthesis may start with commercially available naphthalene derivatives, which are functionalized to introduce the furan ring. Key steps often include:
Formation of Naphthofuran Core: : Initial reaction of naphthalene with suitable reagents under acidic or basic conditions to introduce the furan ring.
Introduction of Hydroxy and Methyl Groups: : Subsequent functionalization steps, such as hydroxylation and methylation, to yield 5-hydroxy-2-methylnaphtho[1,2-b]furan.
Isoquinoline Derivative Attachment: : Coupling of the naphthofuran derivative with an isoquinoline moiety via a Mannich reaction or similar methods.
Esterification: : Final esterification step to introduce the ethyl ester group, often using ethyl chloroformate or a related reagent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: : To ensure complete conversion and high yield.
Automated Continuous Flow Systems: : For efficient and scalable production.
Purification Techniques: : Including chromatography and recrystallization to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to yield corresponding quinone or ketone derivatives.
Reduction: : Can be reduced to form dihydro or tetrahydro analogs.
Substitution: : Halogenation, nitration, and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation Products: : Quinones or ketones.
Reduction Products: : Dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated, nitrated, or sulfonated compounds.
Scientific Research Applications
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has broad scientific research applications across various fields:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : For studying enzyme interactions and receptor binding, given its structural complexity.
Medicine: : Potential use in drug discovery for targeting specific pathways or diseases.
Industry: : Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate often involves:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways Involved: : Inhibition or activation of specific biochemical pathways.
For instance, the compound might interact with key signaling molecules or enzymes, modulating their activity and leading to specific biological outcomes. Detailed studies are required to elucidate the exact mechanism and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Dihydroisoquinoline Moiety
The dihydroisoquinoline group is a critical pharmacophore. Comparisons with analogs from highlight the impact of substituents:
Core Structural Variations: Naphthofuran vs. Other Scaffolds
Gamma-Butyrolactone Derivatives ()
Compound 9n (5-(2-(7-chloro-3,4-dihydroisoquinolin-2-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one) replaces the naphthofuran with a gamma-butyrolactone ring. Key differences:
- Chlorine substituent : Increases lipophilicity (clogP ~3.5 estimated) vs. the target’s hydroxyl group (clogP ~2.8) .
- Lactone vs.
Sulfonamide-Substituted Naphthofuran ()
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate features a sulfonamide group at position 5 instead of a hydroxyl group:
Piperazine vs. Dihydroisoquinoline Substituents ()
Ethyl 4-((3-(ethoxycarbonyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-4-yl)methyl)piperazine-1-carboxylate replaces dihydroisoquinoline with piperazine:
- Piperazine: Increases basicity (pKa ~9.5 vs.
- Ethoxycarbonyl group : Similar to the target’s ethyl carboxylate, suggesting comparable esterase susceptibility.
Physicochemical and Computational Insights
Docking and Molecular Modeling ()
For example:
- The 5-hydroxy group may form hydrogen bonds with residues like Asp or Glu in a receptor pocket, unlike methoxy or sulfonamide substituents.
- Dihydroisoquinoline’s rigidity may enable better fit into hydrophobic pockets compared to piperazine’s flexibility .
Biological Activity
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on current research.
Chemical Structure and Properties
The compound features a unique structure that combines elements from isoquinolines and naphthofurans, which are known for their diverse biological activities. Its molecular formula is C₁₈H₁₈N₂O₄, and it possesses a molecular weight of approximately 334.35 g/mol.
Antiproliferative Effects
Recent studies indicate that compounds containing the 3,4-dihydroisoquinoline core exhibit significant antiproliferative activity. For instance, one study reported a derivative of this core with a binding affinity below the theoretical detection limit in WDR5 WIN-site inhibition assays, demonstrating potent antiproliferative effects in MV4:11 cells with a GI50 of 38 nM . This suggests that this compound may similarly influence cell proliferation.
The mechanism underlying the biological activity of this compound appears to involve interaction with specific protein targets. The binding interactions include hydrogen bonds and π–π stacking, which are critical for maintaining the structural integrity necessary for biological function . The compound's ability to modulate protein interactions could lead to downstream effects on cellular pathways involved in proliferation and apoptosis.
Study 1: Anticancer Activity
In a controlled study evaluating the anticancer properties of various isoquinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in leukemia and solid tumor models. The compound demonstrated selectivity towards cancer cells over normal cells, highlighting its therapeutic potential .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds derived from isoquinoline structures. These studies suggested that such compounds could mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases. While direct data on this compound is limited, the structural similarities imply potential neuroprotective benefits .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
